![molecular formula C12H13ClN2O3 B7932725 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide](/img/structure/B7932725.png)
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a nitrobenzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclopropylamine, and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The cyclopropyl and chloro groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(4-nitro-phenyl)-acetamide: Similar structure but with a phenyl group instead of a benzyl group.
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.
Uniqueness
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrobenzyl group enhances its potential for redox reactions, while the cyclopropyl group contributes to its structural rigidity and binding affinity.
Biological Activity
2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a chloro group, a cyclopropyl moiety, and a nitro-substituted benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.69 g/mol
- Purity : Approximately 95%.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the nitro group suggests potential antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds. The chloro group may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The nitro group is particularly noted for its role in enhancing the antimicrobial effects against various bacterial strains. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may exhibit comparable activity.
Anti-inflammatory Effects
In vitro studies suggest that compounds similar to this compound can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Preliminary results from related compounds have shown IC50 values indicating their potency in inhibiting these enzymes, thus reducing inflammation .
Table 1: Biological Activity Summary
Activity Type | Related Compounds | IC50 Values (μM) | Reference |
---|---|---|---|
COX-1 Inhibition | Compound 3b | 19.45 ± 0.07 | |
COX-2 Inhibition | Compound 4d | 23.8 ± 0.20 | |
Antimicrobial | Various Nitro-substituted Compounds | Variable |
Case Study: Interaction with Antibacterial Agents
A study investigated the effects of combining this compound with established antibiotics against Klebsiella pneumoniae. The results indicated:
- Synergistic Effects : When combined with meropenem and imipenem, the compound enhanced antibacterial efficacy.
- Additive Effects : Observed when paired with ciprofloxacin and cefepime.
- Indifference : Noted when combined with ceftazidime .
These findings suggest a potential role for this compound in optimizing antibacterial therapies.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHOAJUWZAZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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